molecular formula C23H23N7O3 B2678215 3-[2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 2320859-08-1

3-[2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

Cat. No. B2678215
CAS RN: 2320859-08-1
M. Wt: 445.483
InChI Key: WCKQDVKNTZSQMM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, an azetidine ring, and a quinazolinone ring. These rings are common in many pharmaceutical compounds due to their diverse chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be synthesized from a 1,3-diketone and hydrazine . The pyridazine ring could be synthesized from a 1,4-diketone and hydrazine . The azetidine ring could be synthesized from a β-amino ester via cyclization . The quinazolinone ring could be synthesized from an anthranilic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridazine rings are both aromatic and would contribute to the compound’s stability. The azetidine ring is a three-membered ring, which would introduce some ring strain into the molecule. The quinazolinone ring is also aromatic and would contribute to the compound’s stability .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the pyridazine ring could undergo nucleophilic substitution reactions . The azetidine ring could potentially undergo ring-opening reactions under acidic or basic conditions . The quinazolinone ring could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. For example, the compound’s solubility would depend on the presence and location of any polar functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing these types of rings are used in pharmaceuticals and could have a variety of mechanisms of action. For example, some pyrazole derivatives are used as anti-inflammatory drugs and work by inhibiting the enzyme cyclooxygenase . Some pyridazine derivatives are used as antiviral drugs and work by inhibiting viral replication . Some azetidine derivatives are used as antibiotics and work by inhibiting bacterial cell wall synthesis . Some quinazolinone derivatives are used as anticancer drugs and work by inhibiting cell division .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, some pyrazole derivatives can be toxic if ingested or inhaled . Some pyridazine derivatives can be irritants . Some azetidine derivatives can be harmful if swallowed . Some quinazolinone derivatives can be harmful if they come into contact with the skin or eyes .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses. For example, if the compound shows promise as a pharmaceutical, further studies could be done to determine its efficacy, safety, and mechanism of action. Alternatively, if the compound shows promise as a synthetic intermediate, further studies could be done to optimize its synthesis and explore its use in the synthesis of other compounds .

properties

IUPAC Name

3-[2-[3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-15-9-16(2)30(25-15)20-7-8-21(31)29(26-20)12-17-10-27(11-17)22(32)13-28-14-24-19-6-4-3-5-18(19)23(28)33/h3-9,14,17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKQDVKNTZSQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CN4C=NC5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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